
レウセチン L41
概要
説明
Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3. It has shown significant potential in preventing memory impairments and neurotoxicity induced by oligomeric amyloid-beta 25-35 peptide administration in mice . This compound is derived from the marine sponge alkaloid Leucettamine B and has been studied for its neuroprotective properties and potential therapeutic applications in Alzheimer’s disease and diabetes .
科学的研究の応用
Neuroprotective Effects
Mechanism of Action
Leucettine L41 has been shown to exert neuroprotective effects primarily through the inhibition of DYRK1A, a kinase implicated in neurodegenerative diseases such as Alzheimer's disease (AD) and Down syndrome. Research indicates that Leucettine L41 can prevent amyloid-β (Aβ) induced neurotoxicity and cognitive impairments in mouse models. It achieves this by modulating oxidative stress and apoptosis markers, as well as influencing tau phosphorylation pathways .
Case Studies
- In a study involving Aβ25-35-treated mice, Leucettine L41 was administered intracerebroventricularly. The results demonstrated significant improvements in memory retention and reductions in oxidative stress markers at doses of 4 µg/mouse .
- Another investigation highlighted that Leucettine L41 enhances autophagy in neuronal cells, which is crucial for clearing damaged proteins and organelles, thereby promoting cell survival under stress conditions .
Cancer Research
Autophagy Induction
Leucettine L41 has been reported to trigger autophagy in various cancer cell lines, including osteosarcoma U-2 OS cells. This induction is linked to the inhibition of CLKs and is sensitive to PI3K inhibitors, suggesting a potential pathway for therapeutic intervention in cancer treatment .
Case Studies
- The compound's ability to induce autophagy was characterized by the translocation of microtubule-associated protein light chain 3 (LC3), which is a marker for autophagic activity. This mechanism may be exploited to enhance the efficacy of existing cancer therapies by promoting cancer cell death through autophagy .
Metabolic Disorders
Insulin Production Enhancement
Recent studies have shown that Leucettine L41 significantly enhances insulin production in pancreatic β-cells. This effect is particularly pronounced when combined with TGF-β inhibitors, leading to improved glucose-stimulated insulin secretion (GSIS) in various diabetic models .
Case Studies
- In experiments with hiPSC-derived islets and isolated mouse islets, treatment with Leucettine L41 resulted in increased insulin secretion and decreased glucagon levels, indicating its potential as a therapeutic agent for managing diabetes .
Summary Table of Applications
作用機序
レウセチン L41は、主にDYRK1A、DYRK2、CLK1、およびCLK3の活性を阻害することで作用します。これらのキナーゼは、細胞周期調節、シグナル伝達、前mRNAスプライシングなど、さまざまな細胞プロセスに関与しています。 これらのキナーゼを阻害することで、this compoundはこれらのプロセスを調節し、神経保護効果、抗糖尿病効果、抗がん効果を発揮することができます .
6. 類似化合物の比較
This compoundは、海綿アルカロイドレウセッタミンB由来の化合物群であるレウセチンファミリーの一員です。類似の化合物には以下のようなものがあります。
レウセチン L43: This compoundと比べてキナーゼ阻害活性は低い、近縁のアナログ.
ハルミン: 穏やかな活性を持つ別のDYRK1A阻害剤であり、いくつかのオフターゲット効果があります.
レウセチン L92: This compoundと同様の特性を持つ、別の強力なDYRK1A阻害剤.
This compoundは、複数のキナーゼに対する強力な阻害活性と、幅広い科学研究への応用を組み合わせた独自の化合物であり、さまざまな疾患と細胞プロセスを研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
Leucettine L41 plays a significant role in biochemical reactions by inhibiting several kinases, including DYRK1A, DYRK2, CDC-like kinase 1 (CLK1), and CLK3. It also inhibits glycogen synthase kinase 3 alpha/beta (GSK3α/β) and proto-oncogene serine/threonine-protein kinase Pim-1 (Pim1) . The inhibition of these enzymes affects various signaling pathways and cellular processes. For instance, leucettine L41 prevents the proteolysis of DYRK1A, which is crucial in Alzheimer’s disease pathology .
Cellular Effects
Leucettine L41 influences various cell types and cellular processes. In beta cells, leucettine L41 enhances glucose-stimulated insulin secretion (GSIS) and promotes cell proliferation . In Alzheimer’s disease models, leucettine L41 reduces pro-inflammatory cytokine levels and amyloid-beta plaque burden, improving synaptic plasticity and memory functions . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, leucettine L41 exerts its effects through binding interactions with specific kinases, leading to their inhibition. By inhibiting DYRK1A, leucettine L41 prevents its proteolytic processing, thereby maintaining its kinase specificity . Additionally, leucettine L41, in combination with transforming growth factor-beta (TGF-β) inhibitors, significantly promotes GSIS by increasing insulin secretion and decreasing glucagon levels in diabetic models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leucettine L41 have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. In Alzheimer’s disease models, long-term treatment with leucettine L41 has shown sustained improvements in synaptic plasticity and memory functions . These findings suggest that leucettine L41 remains effective over extended periods, with minimal degradation.
Dosage Effects in Animal Models
The effects of leucettine L41 vary with different dosages in animal models. In diabetic models, leucettine L41, in combination with TGF-β inhibitors, has shown dose-dependent improvements in GSIS . High doses of leucettine L41 may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Leucettine L41 is involved in several metabolic pathways, primarily through its inhibition of key kinases. By inhibiting DYRK1A, leucettine L41 affects the phosphorylation of various substrates, influencing metabolic flux and metabolite levels . Additionally, leucettine L41’s impact on GSK3α/β and Pim1 further modulates metabolic pathways, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, leucettine L41 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. In Alzheimer’s disease models, leucettine L41 has been shown to accumulate in astrocytes, where it exerts its therapeutic effects .
Subcellular Localization
Leucettine L41’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In Alzheimer’s disease models, leucettine L41 accumulates in astrocytes, where it prevents DYRK1A proteolysis and reduces pro-inflammatory cytokine levels .
準備方法
レウセチン L41の合成には、コア構造の調製から始まり、機能的基の修飾によって阻害活性を強化するまで、いくつかのステップが含まれます。合成経路には、一般的に以下の手順が含まれます。
コア構造の形成: this compoundのコア構造は、一連の縮合反応と環化反応によって合成されます。
機能的基の修飾: コア構造にさまざまな機能的基が導入され、DYRK1Aや他のキナーゼに対する阻害活性が強化されます。
精製と特性評価: 最終的な化合物は、クロマトグラフィー技術を使用して精製され、核磁気共鳴(NMR)や質量分析(MS)などの分光法を使用して特性評価されます.
3. 化学反応の分析
This compoundは、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは酸化反応を起こし、酸化誘導体の生成につながることがあります。
還元: 還元反応は、this compoundを、異なる生物活性を持つ還元型に変換することができます。
置換: さまざまな置換反応によって、this compoundの機能的基を修飾することができ、阻害活性が変化する可能性があります。
これらの反応で使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主な生成物は、使用する特定の試薬や条件によって異なります .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学反応の分析
Leucettine L41 undergoes several types of chemical reactions, including:
Oxidation: Leucettine L41 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Leucettine L41 into reduced forms with different biological activities.
Substitution: Various substitution reactions can modify the functional groups on Leucettine L41, potentially altering its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Leucettine L41 is part of a family of compounds known as leucettines, which are derived from the marine sponge alkaloid Leucettamine B. Similar compounds include:
Leucettine L43: A closely related analog with poor kinase inhibitory activity compared to Leucettine L41.
Harmine: Another DYRK1A inhibitor with modest activity and several off-target effects.
Leucettine L92: Another potent inhibitor of DYRK1A with similar properties to Leucettine L41.
Leucettine L41 is unique in its potent inhibitory activity against multiple kinases and its broad range of scientific research applications, making it a valuable tool for studying various diseases and cellular processes .
生物活性
Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs), with significant implications for neurodegenerative diseases, particularly Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activities associated with Leucettine L41, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Leucettine L41 primarily acts as an inhibitor of DYRK1A, a kinase implicated in various cellular processes, including memory formation and neuroprotection. The compound has been shown to:
- Inhibit DYRK1A Activity : Leucettine L41 demonstrates preferential inhibition of DYRK1A with an IC50 value ranging from 10 to 60 nM. This inhibition is crucial for mitigating the effects of amyloid-beta (Aβ) toxicity in models of Alzheimer's disease .
- Induce Autophagy : In studies involving osteosarcoma U-2 OS cells and mouse hippocampal HT22 cells, Leucettine L41 has been observed to trigger autophagy through the mTOR/PI3K pathway. This process is characterized by the translocation of microtubule-associated protein light chain 3 (LC3) and is sensitive to PI3K inhibitors .
- Modulate Insulin Secretion : Recent research indicates that Leucettine L41 enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, suggesting its potential role in diabetes treatment .
Neuroprotective Effects
In a study assessing the neuroprotective potential of Leucettine L41 in Aβ25-35-treated mice, several key findings were reported:
- Memory Improvement : Administration of Leucettine L41 at doses of 0.4, 1.2, and 4 µg significantly prevented Aβ25-35-induced memory deficits as measured by behavioral tests such as the Y-maze and water-maze tests. The most effective dose was found to be 4 µg .
- Oxidative Stress Reduction : The compound effectively reduced oxidative stress markers, including lipid peroxidation levels and reactive oxygen species accumulation in the hippocampus .
- Apoptotic Marker Inhibition : Leucettine L41 prevented the increase in pro-apoptotic markers induced by Aβ25-35, thereby preserving synaptic integrity by maintaining levels of synaptic proteins such as Arc, PSD95, and synaptophysin .
Autophagy Induction
Leucettine L41's ability to induce autophagy was characterized by:
- Microtubule-associated Protein Light Chain 3 (LC3) Accumulation : The compound induced the formation of LC3 foci in treated cells, indicating active autophagy .
- Sensitivity to Inhibitors : The autophagic effect was sensitive to PI3K inhibitors, confirming that Leucettine L41 operates through the mTOR/PI3K signaling pathway .
Insulin Secretion Enhancement
In pancreatic β-cell models:
- Increased Insulin Production : Leucettine L41 significantly enhanced insulin secretion in both isolated mouse islets and human induced pluripotent stem cell (hiPSC)-derived β-cell models when compared to untreated controls .
- Synergistic Effects with TGF-β Inhibitors : The combination of Leucettine L41 with TGF-β inhibitors further improved GSIS outcomes, showcasing its potential in diabetes therapy .
Summary Table of Biological Activities
特性
IUPAC Name |
(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHHJBZEGSUNE-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。